1,5,9-CYCLODODECATRIENE
Overview
Description
1,5,9-CYCLODODECATRIENE: is a cyclic triene with the molecular formula C₁₂H₁₈ . It is one of the four isomers of this compound, which are known for their unique structural properties and applications in various fields . This compound is characterized by its three conjugated double bonds in a twelve-membered ring, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing trans,trans,trans-1,5,9-cyclododecatriene involves the cyclotrimerization of butadiene . This reaction is typically catalyzed by a mixture of nickel or chromium compounds and an organoaluminium co-catalyst . The reaction is carried out at temperatures ranging from 50°C to 150°C .
Industrial Production Methods: In industrial settings, the production of trans,trans,trans-1,5,9-cyclododecatriene is achieved through similar cyclotrimerization processes. The use of titanium tetrachloride and organoaluminium co-catalysts is common, with production capacities reaching up to 8000 tons per year .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,5,9-CYCLODODECATRIENE can undergo oxidation reactions to form various products, including dodecanedioic acid .
Reduction: The compound can be hydrogenated to form cyclododecane .
Substitution: Bromination of trans,trans,trans-1,5,9-cyclododecatriene has been extensively studied, resulting in various brominated products.
Common Reagents and Conditions:
Oxidation: Boric acid and nitric acid are commonly used in the oxidation of trans,trans,trans-1,5,9-cyclododecatriene.
Reduction: Hydrogen gas in the presence of a suitable catalyst is used for hydrogenation.
Substitution: Bromine is used for bromination reactions.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Cyclododecane.
Substitution: Various brominated cyclododecatriene derivatives.
Scientific Research Applications
Chemistry: 1,5,9-CYCLODODECATRIENE is used as a ligand in the formation of metal complexes , such as copper and nickel complexes . These complexes are valuable in catalysis and materials science.
Biology and Medicine: The compound has been utilized in the synthesis of bioactive molecules , including antitumor agents like annonaceous acetogenin .
Industry: In industrial applications, trans,trans,trans-1,5,9-cyclododecatriene is a precursor for the production of dodecanedioic acid , which is used in the manufacture of nylon-12 and other polymers .
Mechanism of Action
The mechanism of action of trans,trans,trans-1,5,9-cyclododecatriene involves its ability to form complexes with transition metals . These complexes can undergo various chemical transformations, including transannular reactions and isomerization . The compound’s reactivity is influenced by the presence of its conjugated double bonds, which facilitate interactions with various reagents and catalysts .
Comparison with Similar Compounds
- cis,trans,trans-1,5,9-Cyclododecatriene
- cis,cis,trans-1,5,9-Cyclododecatriene
- all-cis-1,5,9-Cyclododecatriene
Uniqueness: 1,5,9-CYCLODODECATRIENE is unique due to its all-trans configuration , which imparts distinct chemical and physical properties compared to its isomers . This configuration allows for the formation of specific metal complexes and influences its reactivity in various chemical reactions .
Properties
IUPAC Name |
(1Z,5Z,9Z)-cyclododeca-1,5,9-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7-,10-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLIQAKMYWTBR-MOLCZBCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\CC/C=C\C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032268 | |
Record name | cis,cis,cis-Cyclododeca-1,5,9-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,5,9-Cyclododecatriene | |
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Boiling Point |
447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa | |
Record name | 1,5,9-CYCLODODECATRIENE | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
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Flash Point |
160 °F (USCG, 1999), 71 °C, 88 °C closed cup | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
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Record name | 1,5,9-Cyclododecatriene | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
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Density |
0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
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Vapor Pressure |
0.08 [mmHg] | |
Record name | 1,5,9-Cyclododecatriene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Colorless, Liquid | |
CAS No. |
4904-61-4, 4736-48-5, 2765-29-9, 676-22-2, 706-31-0 | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,5,9-Cyclododecatriene, (1Z,5Z,9Z)- | |
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Record name | 1,5,9-Cyclododecatriene | |
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Record name | 1,5,9-Cyclododecatriene | |
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Record name | cis,cis,cis-Cyclododeca-1,5,9-triene | |
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Record name | Cyclododeca-1,5,9-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.212 | |
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Record name | trans,cis,cis-cyclododeca-1,5,9-triene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.580 | |
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Record name | (1E,5E,9E)-cyclododeca-1,5,9-triene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (1E,5E,9Z)-cyclododeca-1,5,9-triene | |
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Record name | 1,5,9-CYCLODODECATRIENE, (1Z,5Z,9Z)- | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |
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Melting Point |
-0.4 °F (USCG, 1999), -17 °C | |
Record name | 1,5,9-CYCLODODECATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,5,9-CYCLODODECATRIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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